Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-
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Overview
Description
Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- is a complex organic compound characterized by its unique azo and benzothiazole functional groups. This compound is notable for its vibrant color properties, making it a valuable component in dye chemistry. Its structure includes an azo linkage (-N=N-) which is responsible for its chromophoric properties, and a benzothiazole ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 6-methyl-2-aminobenzothiazole. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-[2-[ethyl[3-methylphenyl]amino]ethyl]acetamide under alkaline conditions to form the azo compound. This step is crucial as it forms the characteristic azo linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and benzothiazole functional groups. The azo linkage is responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. The benzothiazole ring enhances the stability and reactivity of the compound, making it suitable for various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting microbial cell walls or interfering with cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Similar in structure but with a chloro and ethoxymethyl group, offering different reactivity and applications.
Acetamide, N-methyl-: A simpler structure with different physical and chemical properties.
Uniqueness
Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- stands out due to its unique combination of azo and benzothiazole groups, providing distinct chromophoric properties and stability. This makes it particularly valuable in dye chemistry and various scientific applications.
Properties
CAS No. |
63134-02-1 |
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Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]acetamide |
InChI |
InChI=1S/C21H25N5OS/c1-5-26(11-10-22-16(4)27)17-7-9-18(15(3)13-17)24-25-21-23-19-8-6-14(2)12-20(19)28-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,27) |
InChI Key |
VAAUVVLIZRXVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C |
Origin of Product |
United States |
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